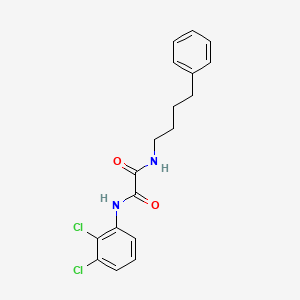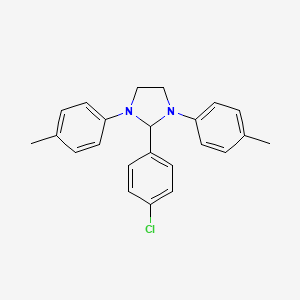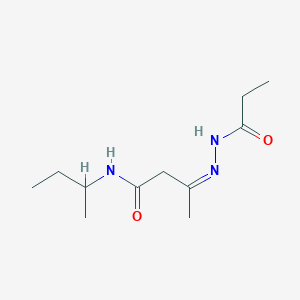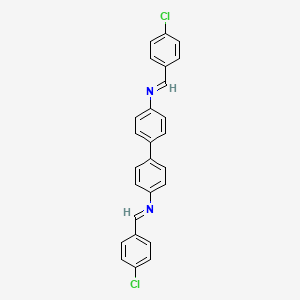![molecular formula C19H18BrN3O3S2 B11555218 N-(4-bromophenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11555218.png)
N-(4-bromophenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMOPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE is a complex organic compound that features a thiazole ring, a bromophenyl group, and a morpholine sulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step might involve a halogenation reaction using bromine or a brominating agent.
Attachment of the Morpholine Sulfonyl Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the thiazole ring or the morpholine group.
Reduction: Reduction reactions might target the bromophenyl group or the sulfonyl group.
Substitution: Various substitution reactions can occur, particularly electrophilic aromatic substitution on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Conditions for substitution reactions often involve catalysts like palladium or copper.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dehalogenated or desulfonated derivatives.
Scientific Research Applications
N-(4-BROMOPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and sulfonyl group could play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMOPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE: can be compared with other thiazole derivatives, such as:
Uniqueness
The presence of the bromophenyl group and the morpholine sulfonyl group may confer unique properties, such as specific binding affinities or reactivity profiles, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H18BrN3O3S2 |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H18BrN3O3S2/c20-15-3-5-16(6-4-15)21-19-22-18(13-27-19)14-1-7-17(8-2-14)28(24,25)23-9-11-26-12-10-23/h1-8,13H,9-12H2,(H,21,22) |
InChI Key |
LXWGWRPVONMXEE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dibromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11555137.png)
![N'-[(E)-(2,4-diethoxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B11555138.png)
![4-{(2Z)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11555150.png)
![N'-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11555151.png)

![4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11555176.png)

![2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B11555186.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11555188.png)
![2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11555191.png)
![4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11555194.png)
![N'~1~-{(E,2E)-2-methyl-3-[4-((E)-2-methyl-3-{(E)-2-[2-(2-naphthylamino)acetyl]hydrazono}-1-propenyl)phenyl]-2-propenylidene}-2-(2-naphthylamino)acetohydrazide](/img/structure/B11555197.png)


